5-Chloro-2-methylpyridine 1-Oxide
Overview
Description
5-Chloro-2-methylpyridine 1-Oxide is an organic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a white solid that is soluble in water and polar organic solvents . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-methylpyridine 1-Oxide typically involves the oxidation of 2-chloro-5-methylpyridine. One common method is the reaction of 2-chloro-5-methylpyridine with hydrogen peroxide in the presence of a catalyst such as TS-1 . The reaction conditions include maintaining a temperature range of -30°C to +50°C .
Industrial Production Methods
In industrial settings, the production of this compound can involve the use of phosgene (COCl2) and trimethylamine as reagents. The process includes reacting 3-methylpyridine-1-oxide with trimethylamine and then with phosgene at temperatures between -30°C and +50°C, followed by further reaction with phosgene at temperatures between 50°C and 150°C .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylpyridine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of catalysts.
Substitution: It can participate in substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and TS-1 catalyst.
Substitution: Various nucleophiles can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Scientific Research Applications
5-Chloro-2-methylpyridine 1-Oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylpyridine 1-Oxide involves its interaction with molecular targets through oxidation and substitution reactions. The compound can act as an oxidizing agent, transferring oxygen to other molecules . It can also participate in substitution reactions, where it replaces the chlorine atom with other functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Similar in structure but lacks the N-oxide group.
2-Amino-5-methylpyridine: Contains an amino group instead of a chlorine atom.
5-Methyl-2-nitropyridine: Contains a nitro group instead of a chlorine atom.
Uniqueness
5-Chloro-2-methylpyridine 1-Oxide is unique due to its N-oxide group, which imparts distinct chemical reactivity and properties compared to its analogs . This makes it valuable in specific chemical reactions and applications where the N-oxide functionality is required.
Properties
IUPAC Name |
5-chloro-2-methyl-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQMZTXMCAPZAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)Cl)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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